molecular formula C18H23FN6O B2602226 cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049363-05-4

cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2602226
CAS No.: 1049363-05-4
M. Wt: 358.421
InChI Key: GRXYECRVCIGALM-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Piperazine Derivatization: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
  • Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Uniqueness

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the 3-fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

cyclopentyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c19-15-6-3-7-16(12-15)25-17(20-21-22-25)13-23-8-10-24(11-9-23)18(26)14-4-1-2-5-14/h3,6-7,12,14H,1-2,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXYECRVCIGALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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